3-(2,5-Dimethylfuran-3-yl)isoxazol-5-amine
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Overview
Description
3-(2,5-Dimethylfuran-3-yl)isoxazol-5-amine is a compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . This compound features a furan ring substituted with two methyl groups at positions 2 and 5, and an isoxazole ring substituted with an amine group at position 5. It is a member of the isoxazole family, which is known for its wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . Another approach is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for 3-(2,5-Dimethylfuran-3-yl)isoxazol-5-amine .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylfuran-3-yl)isoxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Isoxazolines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-(2,5-Dimethylfuran-3-yl)isoxazol-5-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylfuran-3-yl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The furan ring may also contribute to its activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- **3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol
- **([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine
- **([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine
Uniqueness
3-(2,5-Dimethylfuran-3-yl)isoxazol-5-amine is unique due to the presence of both the furan and isoxazole rings, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-(2,5-dimethylfuran-3-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H10N2O2/c1-5-3-7(6(2)12-5)8-4-9(10)13-11-8/h3-4H,10H2,1-2H3 |
InChI Key |
FEVMTEJEMAKHCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NOC(=C2)N |
Origin of Product |
United States |
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